2-Methoxy-5-(4-pyridinyl)nicotinonitrile

描述

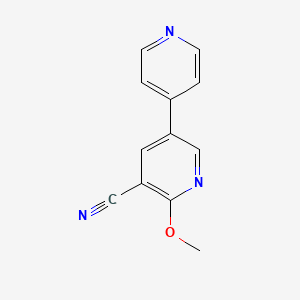

2-Methoxy-5-(4-pyridinyl)nicotinonitrile is a pyridine derivative featuring a methoxy group at position 2, a nitrile group at position 3, and a 4-pyridinyl substituent at position 5 (see Figure 1). This compound is synthesized via the reaction of β-(dimethylamino)-α-(4-pyridinyl)acrolein with malononitrile in the presence of sodium methoxide in methanol . Its structural framework makes it a candidate for pharmacological exploration, particularly in cardiovascular and anticancer research, due to the bioactivity of nicotinonitrile derivatives .

属性

CAS 编号 |

70959-61-4 |

|---|---|

分子式 |

C12H9N3O |

分子量 |

211.22 g/mol |

IUPAC 名称 |

2-methoxy-5-pyridin-4-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C12H9N3O/c1-16-12-10(7-13)6-11(8-15-12)9-2-4-14-5-3-9/h2-6,8H,1H3 |

InChI 键 |

UAOTWASOGSHQAI-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=N1)C2=CC=NC=C2)C#N |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Structural and Physical Properties

Table 1: Key Structural and Physical Properties of Selected Nicotinonitrile Derivatives

Key Observations :

- Substituent Effects on Melting Points : Methoxy and pyridinyl groups (as in the target compound) generally reduce crystallinity compared to sulfur-containing analogs (e.g., 300°C for the methylthio derivative in ).

- Spectral Signatures : Nitrile groups exhibit characteristic IR stretches near 2200 cm⁻¹ , while pyridinyl protons resonate at δ 8.5–8.7 in NMR .

Key Observations :

- The target compound is synthesized via a one-step condensation, whereas amino-substituted analogs require nucleophilic substitution (e.g., methylamine substitution in ).

- Nitration of methoxypyridines () highlights the reactivity of the pyridine ring, which may influence functionalization strategies.

Key Observations :

- Nicotinonitriles with electron-withdrawing groups (e.g., nitrile, methoxy) show promise in anticancer applications .

- Methoxy substituents enhance solubility and bioavailability, as seen in for 2-methoxy-4,6-diphenylnicotinonitrile.

ADMET and Computational Insights

- 2-Methoxy-4,6-diphenylnicotinonitrile (): Exhibits favorable HOMO-LUMO gaps (4.5 eV) and aromaticity indices, suggesting metabolic stability.

- Target Compound : Predicted to have moderate solubility due to the polar nitrile group but may require formulation optimization for in vivo efficacy.

常见问题

Q. What are the key structural features of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile, and how are they characterized?

The compound contains a pyridine core substituted with a methoxy group at the 2-position, a nitrile group at the 3-position, and a 4-pyridinyl group at the 5-position. Structural characterization typically involves:

- NMR spectroscopy to confirm proton environments (e.g., methoxy protons at ~3.9 ppm and aromatic protons in the pyridine rings) .

- X-ray crystallography to resolve bond angles and dihedral angles between aromatic rings (e.g., pyridine and pyridinyl groups form dihedral angles of 11.5–43.4°) .

- Mass spectrometry to verify molecular weight and fragmentation patterns .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis often involves multi-step routes:

- Condensation reactions : Reacting α,β-unsaturated ketones with malononitrile in the presence of sodium methoxide .

- Functional group modifications : Methoxylation using methylating agents (e.g., CH₃I/K₂CO₃) and nitrile introduction via nucleophilic substitution .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the final product .

Q. How do the methoxy and pyridinyl groups influence the compound’s reactivity?

- Methoxy group : Acts as an electron-donating group, directing electrophilic substitution to specific positions on the pyridine ring. It also enhances solubility in polar solvents .

- 4-Pyridinyl group : Participates in hydrogen bonding and π-π stacking interactions, critical for biological target binding .

- Nitrile group : Enables further functionalization (e.g., reduction to amines or coupling reactions) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during multi-step synthesis?

- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling to attach the 4-pyridinyl group efficiently .

- Temperature control : Maintain low temperatures (−78°C to 0°C) during nitrile formation to minimize side reactions .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s biological activity?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributions to bioactivity .

- Dose-response assays : Use in vitro models (e.g., enzyme inhibition assays) to validate potency thresholds and eliminate batch variability .

- Computational docking : Predict binding affinities to targets like kinases or viral proteases to reconcile divergent experimental results .

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular dynamics simulations : Model binding stability in solvent environments (e.g., water-lipid bilayers) .

- Density functional theory (DFT) : Calculate electron distribution to identify reactive sites for target engagement .

- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。